REACTION_SMILES
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[Br-:1].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[ClH:17].[F:2][c:3]1[c:4]([Mg+:10])[cH:5][cH:6][c:7]([F:9])[cH:8]1.[O:11]=[C:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1>>[F:2][c:3]1[c:4]([C:12]2=[CH:13][CH2:14][CH2:15][CH2:16]2)[cH:5][cH:6][c:7]([F:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc([Mg+])c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC1
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Name
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Type
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product
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Smiles
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Fc1ccc(C2=CCCC2)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |